![molecular formula C10H19N3 B1453632 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine CAS No. 1177294-89-1](/img/structure/B1453632.png)
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine
Overview
Description
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine is a useful research compound. Its molecular formula is C10H19N3 and its molecular weight is 181.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as the modulation of enzyme activity, changes in cellular signaling, and alterations in gene expression .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
Similar compounds have been found to induce a variety of effects, depending on the specific targets and pathways they influence .
Action Environment
The action, efficacy, and stability of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific conditions within the cells or tissues where the compound is active .
Biochemical Analysis
Biochemical Properties
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to o-quinone . The interaction between (1,5-dimethyl-1H-pyrazol-4-yl)methylamine and catecholase involves coordination with the metal ions at the active site of the enzyme, enhancing its catalytic activity. Additionally, this compound can form complexes with various metal ions, further influencing its biochemical properties and interactions.
Molecular Mechanism
The molecular mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, its interaction with catecholase involves coordination with the metal ions at the enzyme’s active site, enhancing the enzyme’s catalytic activity . Additionally, (1,5-dimethyl-1H-pyrazol-4-yl)methylamine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Metabolic Pathways
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, such as the oxidation of catechol to o-quinone by catecholase . Additionally, (1,5-dimethyl-1H-pyrazol-4-yl)methylamine can affect the levels of metabolites by modulating the activity of enzymes and other regulatory proteins.
Biological Activity
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is an organic compound characterized by its unique pyrazole ring structure and amine group. The compound has garnered attention for its potential biological activities, which include interactions with various biological targets, modulation of enzyme activity, and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H19N3
- Molecular Weight : 181.28 g/mol
- IUPAC Name : N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine
The compound's structure features a dimethyl substitution on the pyrazole ring and a 2-methylpropyl group attached to the amine nitrogen, enhancing its chemical reactivity and potential biological activity.
The biological activity of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine is believed to involve several mechanisms:
- Enzyme Interaction : The compound has shown potential in modulating enzyme activity. For instance, it interacts with catecholase, enhancing its catalytic function through coordination with metal ions at the enzyme's active site.
- Biochemical Pathways : Research indicates that this compound influences various metabolic pathways by interacting with enzymes and cofactors, thereby regulating metabolic flux and metabolite levels.
Enzymatic Inhibition
Table 1 summarizes findings from studies on related pyrazole compounds that demonstrate their ability to inhibit various enzymes:
Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|---|
5-Amino-N-phenyl-1H-pyrazol-4-ylmethanone | p38 MAP kinase | Competitive | 0.05 |
4-Amino-and 4-Alkoxy-7-chloroquinolines | Plasmodium enzymes | Non-competitive | 0.03 |
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine | Catecholase | Mixed | TBD |
Note: The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.
Case Study 1: Anticancer Potential
Recent studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit anticancer properties through selective inhibition of protein kinases involved in cancer cell proliferation. Although specific data on (1,5-dimethyl-1H-pyrazol-4-yl)methylamine is sparse, its structural characteristics align it with compounds that have demonstrated significant anticancer activity .
Case Study 2: Neurological Effects
A related study focused on compounds containing a pyrazole scaffold revealed that certain derivatives exhibited antipsychotic-like effects without binding to dopamine receptors. This highlights the potential for (1,5-dimethyl-1H-pyrazol-4-yl)methylamine to influence neurological pathways through alternative mechanisms .
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-8(2)5-11-6-10-7-12-13(4)9(10)3/h7-8,11H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHPMCDNMJRMFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.